(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Chiral Purity Enantiomeric Excess Specific Rotation

Racemic or wrong enantiomer leads to inactive products. (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate (CAS 137102-30-8) delivers >98% chiral purity for predictable stereochemistry. • Preferred building block for (S)-configured ACE inhibitors (e.g., benazepril, enalapril). • High enantiopurity (specific rotation +44° to +47°) ensures reliable stereochemical outcomes. • Boc-protected amine enables orthogonal protection in solid-phase peptide synthesis. Available in mg to gram quantities with fast global delivery.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 137102-30-8
Cat. No. B170487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate
CAS137102-30-8
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1
InChIInChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m1/s1
InChIKeyIJALRZPKODHZOR-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Building Block Overview


(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate (CAS 137102-30-8), also known as (S)-2-(Boc-amino)-2-phenylethylamine, is a chiral building block featuring a tert-butyloxycarbonyl (Boc) protected primary amine and a phenyl group [1]. As a single (S)-enantiomer, it is structurally distinct from its (R)-enantiomer (CAS 137102-65-9) and the racemic mixture (CAS 142910-85-8), a difference that critically influences its utility in stereocontrolled synthesis .

Why (S)-Enantiomer Cannot Be Substituted


The (S)- and (R)-enantiomers of tert-butyl (2-amino-1-phenylethyl)carbamate, while chemically identical, exhibit opposite optical rotations and interact differently with chiral environments in biological systems or asymmetric reactions . The racemic mixture (CAS 142910-85-8) is optically inactive and will not impart stereocontrol in synthesis, leading to inferior or inactive products . For applications requiring a specific absolute configuration, such as the synthesis of (S)-configured ACE inhibitors, substitution with the racemate or (R)-enantiomer is not feasible, directly impacting synthetic yield and product efficacy .

Key Differentiation Evidence


Optical Rotation as Identity Marker

The (S)-enantiomer (CAS 137102-30-8) exhibits a specific positive optical rotation, a direct and quantifiable measure of its single-enantiomer identity. This differentiates it from the racemic mixture (CAS 142910-85-8), which has a net rotation of zero, and is opposite in sign to the (R)-enantiomer (CAS 137102-65-9) .

Chiral Purity Enantiomeric Excess Specific Rotation

Chemical Purity Specifications

Suppliers offer the (S)-enantiomer (CAS 137102-30-8) in varying purity grades, allowing researchers to select a specification that aligns with their project requirements. Bidepharm reports a standard purity of 98% with supporting analytical data (NMR, HPLC, GC), while AK Scientific specifies >90% (GC) .

Purity Analysis GC HPLC NMR

ACE Inhibitor Precursor Specificity

The (S)-configuration of this compound is essential for its role as a precursor in the synthesis of (S)-configured ACE inhibitors and other cardiovascular agents, where the spatial arrangement directly determines therapeutic efficacy .

ACE Inhibitors Chiral Intermediate Cardiovascular Agents

Long-Term Storage Stability

For long-term storage, the (S)-enantiomer is recommended to be stored at -20°C to maintain its integrity . This is a more stringent requirement compared to ambient storage, which may be suitable for short-term use but can lead to degradation over time.

Storage Stability Shelf Life Long-Term Storage

Ideal Application Scenarios


Enantiopure ACE Inhibitor Synthesis

This compound is the preferred chiral building block for constructing (S)-configured ACE inhibitors, such as certain benazepril or enalapril derivatives, where the (S)-stereocenter is critical for pharmacological activity . Its defined (S)-configuration ensures the correct spatial orientation in the final drug molecule, directly impacting binding affinity and therapeutic effect .

Chiral Auxiliary for C-C Bond Formation

Due to its single-enantiomer nature (confirmed by specific rotation of +44° to +47°), this compound serves as an effective chiral auxiliary in asymmetric synthesis, directing the stereochemical outcome of reactions such as alkylations and Michael additions .

Chiral Ligand and Organocatalyst Preparation

The compound is a valuable precursor for synthesizing chiral 1,2-diamine-based ligands and organocatalysts. Its high enantiomeric purity (up to 98%) ensures that the resulting catalysts deliver high enantioselectivity in asymmetric transformations .

Non-Natural Amino Acid Incorporation

In solid-phase peptide synthesis, the Boc-protected amine allows for orthogonal protection strategies. The (S)-configuration enables the introduction of a defined stereocenter into peptide backbones, which is essential for studying structure-activity relationships and developing peptidomimetics .

Technical Documentation Hub

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